

Performance comparison of Cy5-dATP from different suppliers.

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Compound of Interest		
Compound Name:	Cy5-dATP	
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A Researcher's Guide to Cy5-dATP: A Performance Comparison

For researchers, scientists, and drug development professionals, the selection of high-quality fluorescently labeled nucleotides is critical for the success of a wide range of molecular biology applications. **Cy5-dATP**, a deoxyadenosine triphosphate analog conjugated to the cyanine dye Cy5, is a workhorse for non-radioactive labeling of DNA. Its bright fluorescence in the far-red spectrum minimizes background autofluorescence from biological samples, making it an ideal choice for sensitive detection in techniques such as PCR, DNA sequencing, fluorescence in situ hybridization (FISH), and super-resolution microscopy.

This guide provides an objective comparison of **Cy5-dATP** from several leading suppliers, offering a summary of their key characteristics to aid in your purchasing decisions. Furthermore, we present detailed experimental protocols for evaluating the performance of **Cy5-dATP** in your own laboratory setting.

Performance Comparison of Cy5-dATP from Different Suppliers

While direct head-to-head comparative studies from suppliers are not always publicly available, a comparison of their published specifications and product documentation provides valuable insights into the quality and performance characteristics of their **Cy5-dATP** offerings. The





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following table summarizes key quantitative data for **Cy5-dATP** from prominent life science suppliers.



Feature	Thermo Fisher Scientific (Invitrogen)	Jena Bioscience	AAT Bioquest	Lumiprobe (sulfo- Cyanine5 dUTP)
Product Name	dATP (for labeling kits)	N6-(6- Aminohexyl)- dATP-Cy5	Cyanine 5-dATP	sulfo-Cyanine5 dUTP
Excitation Max.	~649 nm	649 nm[1][2]	651 nm[3][4]	Not specified for dUTP, dye is ~646 nm
Emission Max.	~670 nm	670 nm[1]	670 nm	Not specified for dUTP, dye is ~662 nm
Molar Extinction Coefficient (ε)	Not specified for conjugate	250,000 cm ⁻¹ M ⁻¹	250,000 cm ⁻¹ M ⁻¹	Not specified for dUTP, dye is 250,000 cm ⁻¹ M ⁻¹
Quantum Yield (Φ)	Not specified for conjugate	Not specified	0.27	Not specified for dUTP, dye is 0.2
Purity	≥99% (for dATP)	≥ 95 % (HPLC)	Not specified	Not specified
Concentration	100 mM (for dATP)	1.0 mM - 1.1 mM	1 mM	Lyophilized
Storage Conditions	-20°C	-20°C	Freeze (<-15 °C), Minimize light exposure	-20°C in the dark
Key Features	High purity dNTPs for reliable enzymatic reactions.	Offered as a specific Cy5-labeled dATP conjugate.	Claimed to have significantly improved stability.	Water-soluble version for reduced aggregation.



Experimental Protocols

To facilitate a direct and unbiased comparison of **Cy5-dATP** from different suppliers, we provide the following detailed experimental protocols for key applications.

PCR-Based DNA Labeling

This protocol allows for the direct incorporation of **Cy5-dATP** into a DNA fragment during PCR amplification.

Materials:

- DNA template
- Forward and reverse primers
- DNA polymerase (e.g., Taq polymerase)
- 10x PCR buffer
- dNTP mix (dCTP, dGTP, dTTP at 10 mM each)
- Cy5-dATP (from different suppliers, 1 mM stock)
- Nuclease-free water

Procedure:

- Prepare a master mix for the PCR reaction. For a 50 μL reaction, combine:
 - 5 μL of 10x PCR buffer
 - 1 μL of 10 mM dNTP mix (without dATP)
 - 1 μL of 10 mM dTTP
 - \circ X μ L of 1 mM **Cy5-dATP** (to achieve the desired final concentration, e.g., 0.2 μ L for a 4 μ M final concentration)



- (4.8 X) μL of 1 mM dATP
- 1 μL of forward primer (10 μM)
- 1 μL of reverse primer (10 μM)
- 0.5 μL of DNA polymerase (5 U/μL)
- Y μL of DNA template (e.g., 10 ng)
- Nuclease-free water to a final volume of 50 μL.
- Perform thermal cycling with appropriate conditions for your template and primers. A typical program would be:
 - Initial denaturation: 95°C for 2 minutes
 - 30-35 cycles of:
 - Denaturation: 95°C for 30 seconds
 - Annealing: 55-65°C for 30 seconds
 - Extension: 72°C for 1 minute/kb
 - Final extension: 72°C for 5 minutes
- Analyze the labeled product by agarose gel electrophoresis. Visualize the DNA using a gel imager with a Cy5-compatible filter. The intensity of the fluorescent band will indicate the efficiency of Cy5-dATP incorporation.

Sanger Sequencing

This protocol outlines the use of **Cy5-dATP** in a cycle sequencing reaction.

Materials:

Purified DNA template (plasmid or PCR product)



- Sequencing primer
- Cycle sequencing kit (containing DNA polymerase, dNTPs, and ddNTPs)
- Cy5-dATP (from different suppliers, 1 mM stock)
- Nuclease-free water

Procedure:

- Set up the sequencing reaction. In a PCR tube, combine:
 - DNA template (100-500 ng of plasmid DNA or 10-40 ng of PCR product)
 - Sequencing primer (3.2 pmol)
 - Sequencing reaction mix from the kit
 - X μL of Cy5-dATP (if not already included in the mix)
 - Nuclease-free water to the recommended final volume.
- Perform cycle sequencing according to the kit manufacturer's instructions. A typical program would be:
 - Initial denaturation: 96°C for 1 minute
 - 25-30 cycles of:
 - Denaturation: 96°C for 10 seconds
 - Annealing: 50°C for 5 seconds
 - Extension: 60°C for 4 minutes
- Purify the sequencing products to remove unincorporated dyes and dNTPs using methods like ethanol precipitation or spin columns.



Analyze the products on a capillary electrophoresis-based DNA sequencer. The resulting
electropherogram will show peaks corresponding to the Cy5 fluorescence, allowing for the
determination of the DNA sequence.

Photostability Assessment in Fluorescence Microscopy

This protocol describes a method to compare the photostability of **Cy5-dATP** from different suppliers when incorporated into DNA and imaged on a fluorescence microscope.

Materials:

- Cy5-labeled DNA (prepared using the PCR protocol above with Cy5-dATP from different suppliers)
- Microscope slides and coverslips
- · Antifade mounting medium
- Fluorescence microscope with a Cy5-compatible filter set and a camera

Procedure:

- Prepare microscope slides. Spot a small volume (e.g., 1 μL) of the purified Cy5-labeled DNA onto a microscope slide and let it air dry.
- Mount the sample. Add a drop of antifade mounting medium over the dried spot and place a coverslip on top, avoiding air bubbles.
- Image the sample.
 - Locate the fluorescent spot under the microscope.
 - Set the excitation light intensity and camera exposure time to achieve a good signal-tonoise ratio without saturating the detector.
 - Acquire a time-lapse series of images of the same field of view, keeping the illumination continuous. For example, acquire an image every 10 seconds for 5-10 minutes.

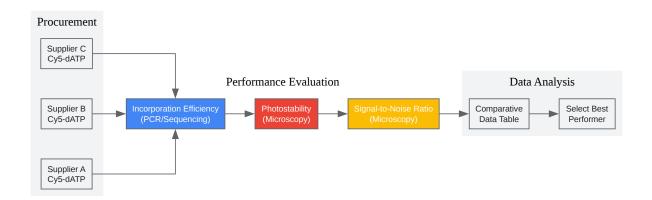


- Analyze the data.
 - Measure the mean fluorescence intensity of the spot in each image of the time series.
 - Plot the fluorescence intensity as a function of time.
 - The rate of fluorescence decay is an indicator of photostability. A slower decay rate signifies higher photostability.

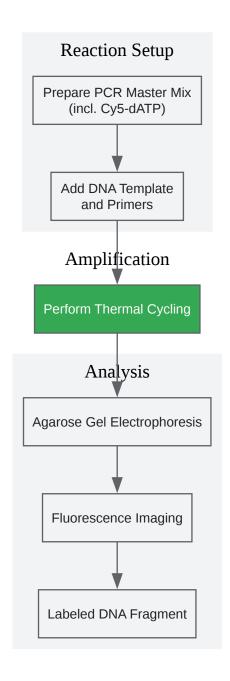
Visualizing the Workflow

To better understand the experimental processes involved, the following diagrams, created using the DOT language, illustrate a general workflow for performance evaluation and a typical PCR labeling process.









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